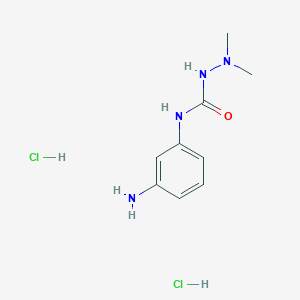

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

説明

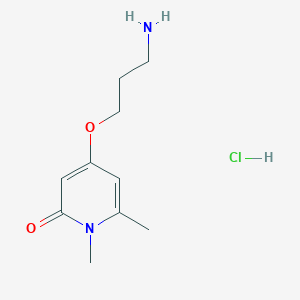

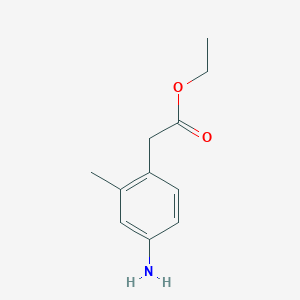

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1-3-AP-3-DMU-DHC) is an organic compound with a molecular formula of C9H14Cl2N2O2. It is a white crystalline powder that is soluble in water, ethanol, and methanol and has a melting point of about 200-203 °C. 1-3-AP-3-DMU-DHC is a widely used compound in scientific research, as it has a wide range of applications in biochemistry, physiology, and pharmacology.

科学的研究の応用

Asymmetric Reductive Amination

This compound is used in the field of asymmetric reductive amination to produce chiral amines, which are valuable in the synthesis of pharmaceuticals. The process involves the use of amine dehydrogenases to catalyze the reduction of ketones with ammonia, forming chiral amines with high enantioselectivity .

Enzyme Engineering

In enzyme engineering, “1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride” serves as a substrate for engineered amine dehydrogenases. Researchers have expanded the substrate scope of these enzymes through rational design and computer-aided protein engineering techniques .

Green Chemistry

The compound plays a role in green chemistry applications, where it’s used in enzymatic reactions that produce only water as a byproduct. This aligns with the principles of green chemistry, aiming for processes that reduce or eliminate the use and generation of hazardous substances .

Pharmaceutical Intermediates

It is a key intermediate in the synthesis of large, sterically hindered chiral drug intermediates. The expanded substrate scope of amine dehydrogenases allows for the preparation of these complex molecules .

Molecular Dynamics Simulations

The compound is also used in molecular dynamics simulations to study the interaction between enzymes and substrates. This helps in understanding the molecular mechanisms behind enzyme catalysis and stability improvements during enzyme engineering .

Synthetic Biology

In synthetic biology, this compound could be used as a building block for the biosynthesis of novel compounds. The ability to enzymatically synthesize chiral amines opens up possibilities for creating new molecules with potential applications in various industries .

Catalysis Research

Researchers utilize “1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride” in catalysis research to explore new catalytic activities of enzymes. This can lead to the discovery of new reactions and catalytic processes .

Biochemical Assays

Lastly, the compound can be used in biochemical assays to test the activity and specificity of newly engineered enzymes. It serves as a benchmark to evaluate the performance of modified enzymes against their natural counterparts .

特性

IUPAC Name |

1-(3-aminophenyl)-3-(dimethylamino)urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8;;/h3-6H,10H2,1-2H3,(H2,11,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVNIXATEIMQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)